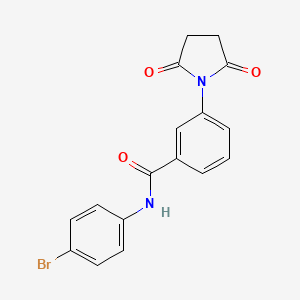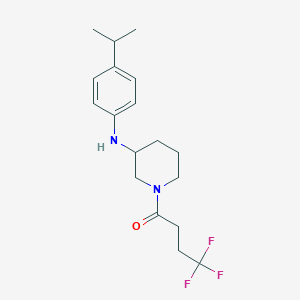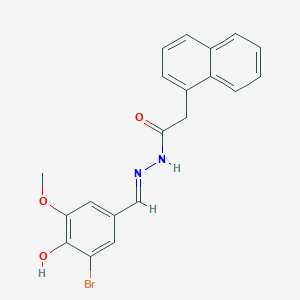
N-(4-bromophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide, commonly known as BDP-9066, is a synthetic compound that has attracted scientific interest due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent anti-inflammatory and analgesic effects. In
作用機序
The exact mechanism of action of BDP-9066 is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. BDP-9066 has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and pain.
Biochemical and Physiological Effects
BDP-9066 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. BDP-9066 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the major advantages of BDP-9066 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and painful conditions. However, one of the limitations of BDP-9066 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on BDP-9066. One of the potential applications of BDP-9066 is in the treatment of cancer. Further studies are needed to investigate the efficacy of BDP-9066 in various cancer models and to elucidate its mechanism of action. Another potential application of BDP-9066 is in the treatment of inflammatory bowel disease (IBD). Studies have shown that BDP-9066 can reduce inflammation in the colon, making it a promising candidate for the treatment of IBD. Further studies are needed to investigate the efficacy of BDP-9066 in various models of IBD. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of BDP-9066 in vivo to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, BDP-9066 is a synthetic compound that exhibits potent anti-inflammatory and analgesic effects. It has potential therapeutic applications in the treatment of various inflammatory and painful conditions, as well as in cancer therapy. The synthesis method of BDP-9066 is simple and efficient, and its mechanism of action is believed to involve the inhibition of COX-2 activity and activation of PPAR-γ. Further studies are needed to investigate the efficacy and safety of BDP-9066 for clinical use.
合成法
BDP-9066 can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-bromoaniline and 3-(2,5-dioxo-1-pyrrolidinyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure BDP-9066.
科学的研究の応用
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and painful conditions. BDP-9066 has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(4-bromophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-12-4-6-13(7-5-12)19-17(23)11-2-1-3-14(10-11)20-15(21)8-9-16(20)22/h1-7,10H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESXLZJZUNZXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5665246 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)


![4-{4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5971152.png)

